Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) typically involves the reaction of cyclopentadienyl anions with iron salts in the presence of a phenylmethanol derivative. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in a suitable solvent, followed by the addition of phenylmethanol. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the iron(2+) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under suitable conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: The phenyl group or the cyclopentadienyl ring can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of advanced materials and as a component in certain types of batteries and electronic devices.
Mechanism of Action
The mechanism by which Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. The cyclopentadienyl ring and phenyl group provide stability and facilitate the compound’s binding to other molecules. The iron(2+) ion can participate in redox reactions, which are crucial for its catalytic activity. The pathways involved include electron transfer processes and coordination with other ligands.
Comparison with Similar Compounds
Similar Compounds
Ferrocenylmethyl methacrylate: Another metallocene with a similar structure but different functional groups.
Cyclopenta-1,3-dien-1-ol: A related compound with a hydroxyl group instead of a phenyl group.
Cyclopenta-1,3-diene: The parent compound without any substituents.
Uniqueness
Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) is unique due to the presence of both a phenyl group and an iron(2+) ion, which confer distinct chemical properties and reactivity. Its ability to undergo various types of reactions and its applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H11O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,12-13H;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMQRAEMYGJRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FeO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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